![molecular formula C13H11N5 B2515609 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine CAS No. 2085689-81-0](/img/structure/B2515609.png)

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

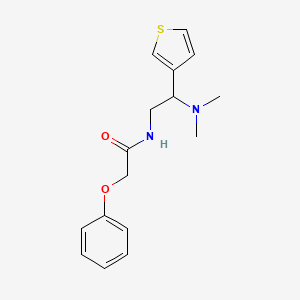

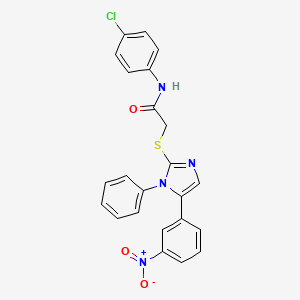

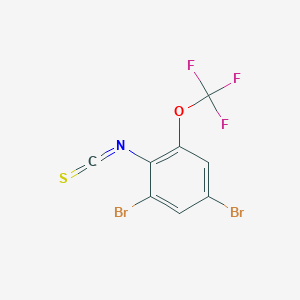

The compound “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring), and a 1H-1,2,3,4-tetrazol-5-yl group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” is complex due to the presence of multiple ring structures. The pyridine ring, phenyl group, and 1H-1,2,3,4-tetrazol-5-yl group are all planar, indicating that the overall molecule may also be planar .Chemical Reactions Analysis

The chemical reactions involving “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyridine ring, phenyl group, and 1H-1,2,3,4-tetrazol-5-yl group can all participate in reactions .Wissenschaftliche Forschungsanwendungen

- c-Met Inhibition : Researchers have explored the use of 1,2,3-triazole-fused pyrazines and pyridazines as potential inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, structures containing substructures similar to our compound have shown promising c-Met inhibition activity .

- GABA A Modulation : These heterocycles have also demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .

- Incorporation into Polymers: These heterocycles have been integrated into polymer structures for various applications. For instance, they have been used in solar cells, where their electronic properties contribute to energy conversion efficiency .

Medicinal Chemistry

Polymer Chemistry

Zukünftige Richtungen

The future directions for research on “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of tetrazole derivatives, it could be interesting to explore the potential biological activity of this compound .

Eigenschaften

IUPAC Name |

2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-2-6-10(7-3-1)12(13-15-17-18-16-13)11-8-4-5-9-14-11/h1-9,12H,(H,15,16,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPKXPJXJKWAQI-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)